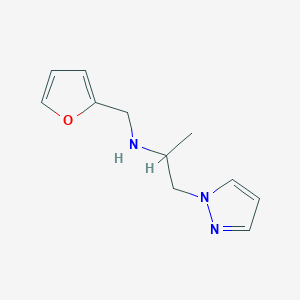![molecular formula C11H18N2O3S B7558082 3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide, commonly known as HEPES, is a zwitterionic organic compound that is widely used in biochemistry and molecular biology research as a buffering agent. It was first synthesized in 1966 by Good et al. and has since become one of the most commonly used buffering agents in biological research due to its ability to maintain a stable pH over a wide range of temperatures and concentrations.
Mécanisme D'action
HEPES acts as a weak acid and weak base, allowing it to act as a buffer by accepting or donating protons to maintain a stable pH. This property is due to the presence of the sulfonamide group, which can form hydrogen bonds with water molecules and stabilize the pH.
Biochemical and Physiological Effects
HEPES has no known biochemical or physiological effects on cells or organisms. It is considered to be biologically inert and is used solely as a buffering agent in biological research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HEPES as a buffering agent include its ability to maintain a stable pH over a wide range of temperatures and concentrations, its compatibility with many biological processes, and its lack of interference with UV spectroscopy. However, HEPES has some limitations, including its relatively high cost compared to other buffering agents and its limited solubility in some solvents.
Orientations Futures
Future research on HEPES could focus on developing more cost-effective synthesis methods, improving its solubility in non-aqueous solvents, and exploring its potential applications in other areas of biological research. Additionally, research could be conducted to determine the optimal concentration of HEPES for different experimental conditions and to investigate its interactions with other biological molecules.
Méthodes De Synthèse
HEPES can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine. The resulting product is then reacted with 1-chloro-2-propanol to form HEPES.
Applications De Recherche Scientifique
HEPES is commonly used in cell culture, protein purification, and enzymatic assays. It is also used in electrophysiology experiments to maintain a stable pH in the extracellular fluid surrounding cells. HEPES is preferred over other buffering agents such as Tris and phosphate buffers because it does not interfere with many biological processes and does not absorb UV light, making it ideal for spectroscopic analysis.
Propriétés
IUPAC Name |
3-[1-(2-hydroxypropylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8(14)7-13-9(2)10-4-3-5-11(6-10)17(12,15)16/h3-6,8-9,13-14H,7H2,1-2H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNITULYCAENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC(=CC=C1)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)
![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)